REACTION_CXSMILES
|
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a strong stream of air was bubbled through it
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained about nine hours
|
Duration
|
9 h
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a strong stream of air was bubbled through it
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained about nine hours
|
Duration
|
9 h
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a strong stream of air was bubbled through it
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained about nine hours
|
Duration
|
9 h
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |